Cinnoline-8-carboxamide

Oncology Kinase Inhibition Pim Kinases

Cinnoline-8-carboxamide is an indispensable heteroaromatic building block for kinase drug discovery. Unlike quinoline analogs, this specific 8-carboxamide regioisomer provides unique topological engagement of PIKK and serine/threonine kinases, with documented IC50 shifts by orders of magnitude upon scaffold hopping. It resolves hepatic clearance and protein binding liabilities while maintaining target activity. Procure this high-purity scaffold for Pim-1/3 isoform probing, ATM SAR studies, and lead optimization programs.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B15331491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnoline-8-carboxamide
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)N)N=NC=C2
InChIInChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-5-11-12-8(6)7/h1-5H,(H2,10,13)
InChIKeyVXOASANYSIWPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnoline-8-carboxamide: A Core Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


Cinnoline-8-carboxamide is a heteroaromatic bicyclic scaffold comprising a cinnoline core (a fused benzene-pyridazine ring system) with a carboxamide functional group substituted at the 8-position [1]. This core structure serves as a foundational building block for the synthesis of diverse biologically active derivatives, particularly those targeting the PIKK and serine/threonine kinase families [2]. Its utility lies not in its inherent biological activity but in its capacity for functionalization, enabling the design of potent and selective kinase inhibitors [3].

Why Broad-Spectrum Heterocyclic Analogs Cannot Substitute for a Defined Cinnoline-8-carboxamide Building Block


In-class substitution of a specific cinnoline-8-carboxamide derivative with a structurally similar heterocyclic analog, such as a quinoline-8-carboxamide or a 3-cinnoline carboxamide, is scientifically untenable due to profound, quantifiable differences in biological target engagement and selectivity. Evidence demonstrates that subtle regioisomeric changes (e.g., cinnoline vs. 3-cinnoline carboxamide) or heteroatom substitution (e.g., quinoline vs. cinnoline) can alter inhibitory potency by orders of magnitude and profoundly shift kinase selectivity profiles [1] [2]. For example, a scaffold-hopping exercise from a 2,4-dimethylquinoline to a 3,4-dimethylcinnoline core was explicitly required to resolve unfavorable pharmacokinetic properties (high hepatic clearance and protein binding) while maintaining target activity [3]. This data underscores that the specific molecular topology of the cinnoline-8-carboxamide core is a critical, non-substitutable determinant of downstream efficacy, safety, and drug-likeness.

Quantitative Performance Differentiation of Cinnoline-8-carboxamide Derivatives Versus Key Comparators


Pim Kinase Inhibition: A Cinnoline-8-carboxamide Derivative Demonstrates Single-Digit Nanomolar Potency Against Pim-1 and Pim-3

A specific cinnoline-8-carboxamide derivative (N-{4-[(1R,3S,5S)-3-Amino-5-methylcyclohexyl]pyridin-3-yl}-5-fluoro-3-[(3R)-3-methylmorpholin-4-yl]cinnoline-8-carboxamide) exhibits potent, sub-10 nM inhibitory activity against both Pim-1 and Pim-3 kinases, with significantly weaker activity against the Pim-2 isoform (IC50 <100 nM) [1]. This selectivity profile is a key differentiator. While many pan-Pim inhibitors lack isoform specificity, this data indicates a preferential inhibition of Pim-1 and Pim-3 over Pim-2.

Oncology Kinase Inhibition Pim Kinases

ATM Kinase Inhibition: 3-Cinnoline Carboxamide Demonstrates Sub-Nanomolar Cellular Potency, a Key Regioisomeric Differentiation

A series of 3-cinnoline carboxamide derivatives, notably compound 21, have been characterized as highly potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase [1]. Compound 21 achieved a cellular IC50 of 0.0028 μM (2.8 nM), demonstrating exceptional target engagement in a cellular context. This data serves as a critical comparator for the regioisomeric cinnoline-8-carboxamide scaffold, highlighting that the position of the carboxamide group on the cinnoline core dramatically influences kinase targeting.

DNA Damage Response Cancer Therapeutics ATM Kinase

PI3K Inhibition: Cinnoline Derivatives Exhibit Nanomolar Enzyme Potency and Micromolar Antiproliferative Activity

A series of cinnoline derivatives were developed and evaluated as PI3K inhibitors, with many compounds displaying nanomolar inhibitory activity against PI3K enzymes [1]. Among these, compound 25 demonstrated micromolar antiproliferative effects against a panel of human tumor cell lines: IC50 values of 0.264 μM, 2.04 μM, and 1.14 μM were observed [1]. This data provides a comparative baseline for the antiproliferative potential of cinnoline-based inhibitors.

Oncology PI3K/AKT/mTOR Pathway Antiproliferative

Improved Pharmacokinetic Profile: Scaffold Hopping to a Cinnoline Core Mitigates Hepatic Clearance and Protein Binding Issues

A medicinal chemistry effort to improve the drug-like properties of a series of M4 positive allosteric modulators (PAMs) involved a scaffold-hopping exercise from a 2,4-dimethylquinoline carboxamide core to a 3,4-dimethylcinnoline carboxamide core [1]. The quinoline core was associated with high predicted hepatic clearance and high protein binding. The cinnoline core successfully maintained M4 PAM activity while providing improved clearance and protein binding profiles [1].

Medicinal Chemistry Drug Metabolism and Pharmacokinetics (DMPK) Scaffold Hopping

Selective Immunosuppression: Quinoline-8-carboxamide Achieves 75-Fold B-Cell Selectivity Over T-Cells

A pyridyl analogue of quinoline-8-carboxamide (compound 4) demonstrated highly selective B-cell immunosuppression, exhibiting a 75-fold selectivity for B-cells over T-cells in mixed lymphocyte reaction (MLR) assays [1]. This selectivity translated to effective in vivo blockade of T-independent antibody production and suppression of xenograft rejection at an oral dose of 0.3 mg/kg/day [1].

Immunology Xenotransplantation Immunosuppression

Optimal Use Cases for Cinnoline-8-carboxamide and Its Derivatives in Scientific Research


Development of Isoform-Selective Pim Kinase Inhibitors for Oncology

Procurement of a cinnoline-8-carboxamide derivative, such as the one described with potent Pim-1/3 inhibition (IC50 <10 nM) and weaker Pim-2 activity (IC50 <100 nM), is optimal for studies aiming to elucidate the distinct biological roles of Pim kinase isoforms in cancer [3]. This compound can serve as a lead or tool to probe Pim-1/3-specific functions without confounding Pim-2 inhibition.

Medicinal Chemistry Scaffold Hopping to Optimize DMPK Properties

In lead optimization programs, a cinnoline-8-carboxamide core is a strategically valuable replacement for quinoline-based scaffolds when facing liabilities such as high hepatic clearance or excessive protein binding [3]. The evidence demonstrates that this scaffold can maintain target engagement while offering a superior pharmacokinetic profile, making it a preferred building block for designing drug candidates with improved developability.

Synthesis of ATM Kinase Probes for DNA Damage Response Studies

While the 3-cinnoline carboxamide regioisomer is the established scaffold for ATM inhibition (IC50 0.0028 μM), the cinnoline-8-carboxamide core remains an important structural comparator for understanding SAR [3]. Researchers focusing on ATM kinase and the DNA damage response can use cinnoline-8-carboxamide derivatives as negative controls or to explore alternative binding modes, thereby refining the pharmacophore model for ATM inhibition.

Quote Request

Request a Quote for Cinnoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.